molecular formula C42H80NO8P B169854 Asolectin CAS No. 17708-90-6

Asolectin

Cat. No.: B169854
CAS No.: 17708-90-6
M. Wt: 758.1 g/mol
InChI Key: JLPULHDHAOZNQI-ZTIMHPMXSA-N
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Description

Lecithin is a generic term for a complex mixture of amphiphilic yellow-brownish fatty substances, primarily glycerophospholipids, that occur naturally in animal and plant tissues . This mixture includes phosphatidylcholine (PC), phosphatidylethanolamine (PE), phosphatidylinositol (PI), phosphatidylserine (PS), and phosphatidic acid (PA) . It is a vital component of cell membranes in virtually all living organisms , constituting more than 50% of the phospholipids in most mammalian cell membranes and forming the outermost layer of plasma membranes . Its amphiphilic nature, allowing it to attract both water and fatty substances, makes it an exceptional surfactant, emulsifier, and homogenizing agent . This reagent has extensive and critical applications in scientific research. In pharmaceutical and cosmetic research, lecithin acts as a key excipient, functioning as a wetting agent, stabilizing agent, dispersing agent, and choline enrichment carrier . It is fundamental in the manufacture of advanced delivery systems like intravenous fat infusions and liposomes, which are the vehicles of choice in various drug delivery systems . Its role in emulsion stabilization is well-documented, making it invaluable for creating stable nanoemulsions and other colloidal dispersions . In biochemical studies, lecithin serves as a precursor for choline, which is involved in the synthesis of the neurotransmitter acetylcholine, and its role in cellular membrane permeability and signal transduction is a key area of investigation . Furthermore, its physicochemical properties are exploited in the food and industrial sectors for applications ranging from emulsification in margarines and chocolates to use as a release agent in industrial processes . The mechanism of action for lecithin is rooted in its phospholipid composition. Phospholipids spontaneously form lipid bilayers, liposomes, micelles, or lamellar structures in aqueous solutions, depending on hydration and temperature . These structures can encapsulate active ingredients or mimic biological membranes. When used in liposomal delivery systems, lecithin-based bilayers can fuse with cell membranes, facilitating the intracellular delivery of drugs or nutrients . In the context of cholesterol metabolism, lecithin is a substrate for the enzyme lecithin cholesterol acyltransferase (LCAT), which plays a pivotal role in the reverse cholesterol transport process, contributing to the removal of surplus cholesterol from cells . This product is provided For Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14-,21-20-/t40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPULHDHAOZNQI-ZTIMHPMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H80NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301334203
Record name 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
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Molecular Weight

758.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline], Solid
Record name Lecithins
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Solubility

Insoluble in water, Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils., Soluble in about 12 parts cold absolute alcohol
Record name LECITHINS
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Density

1.0305 at 24 °C/4 °C
Record name LECITHINS
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Color/Form

Color is nearly white when freshly made, but rapidly becomes yellow to brown in air, Light-brown to brown, viscous semiliquid, Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30

CAS No.

17708-90-6, 8002-43-5
Record name 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
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Record name 1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE
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Record name LECITHINS
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Melting Point

236-237 °C
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Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoyl-Linoleoyl Phosphatidylcholine can be synthesized through the esterification of glycerophosphocholine with palmitic acid and linoleic acid anhydrides. The reaction typically involves the use of dicyclohexylcarbodiimide as a coupling agent . The resulting product is then purified using reversed-phase high-performance liquid chromatography (HPLC) with an Inertsil Prep ODS column .

Industrial Production Methods

In industrial settings, the production of Palmitoyl-Linoleoyl Phosphatidylcholine often involves the enzymatic treatment of dipalmitoylphosphatidylcholine (DPPC) and dilinoleoylphosphatidylcholine (DLPC) using phospholipase A2. This enzyme selectively hydrolyzes the fatty acid at the sn-2 position, allowing for the subsequent esterification with linoleic acid .

Chemical Reactions Analysis

Hydrolysis Reactions

Lecithin undergoes hydrolysis at specific ester bonds, facilitated by enzymes or alkaline conditions:

  • Phospholipase A1/A2 Action : Hydrolysis at the sn-1 or sn-2 position of the glycerol backbone releases free fatty acids and forms lysophosphatidylcholine (lysolecithin). Phospholipase A1 preferentially hydrolyzes saturated fatty acids at sn-1, while A2 targets unsaturated ones at sn-2 .

  • Industrial Hydrolysis : Enzymatic treatment of soy lecithin with phospholipase A1 (30–60°C, pH 4.5–5.5) increases lysophospholipid content from 10% to 40% within 50 minutes, enhancing emulsification properties .

Table 1: Hydrolysis Products of Lecithin

EnzymeSite of ActionProductsApplication
Phospholipase A1sn-1Lysolecithin + free fatty acidFood emulsifiers
Phospholipase A2sn-2Lysolecithin + free fatty acidLiposome synthesis
Alkaline pHPhosphoesterGlycerophosphocholine + fatty acidsDetergent formulations

Oxidation Reactions

The unsaturated fatty acids in lecithin make it prone to autoxidation:

  • Mechanism : Double bonds in fatty acyl chains react with atmospheric oxygen, forming hydroperoxides and epoxides . This process accelerates at elevated temperatures (>40°C) or in the presence of transition metals .

  • Consequences : Oxidized lecithin exhibits reduced emulsification capacity and may generate off-flavors in food products .

Table 2: Oxidation Products of Lecithin

Oxidizing AgentPrimary ProductsDetected By
O₂ (air)Hydroperoxides, epoxidesHPLC, peroxide value
UV lightSecondary oxidation products (alkanals)Thiobarbituric acid assay

Enzymatic Modifications

Targeted enzymatic cascades transform lecithin into value-added products:

  • Liposome Synthesis : A three-enzyme system (phospholipase A2, fatty acid hydratase, decarboxylase) converts soy lecithin into lysolecithin liposomes containing bioactive alcohols like 9-hydroxyheptadec-11-ene .

  • Reaction Conditions : Optimal activity occurs at pH 7.0–7.5 and 40°C, yielding liposomes with a mean diameter of 144 nm .

Interactions with Nitrosating Agents

Under acidic conditions, lecithin reacts with nitrites to form carcinogenic nitrosamines:

  • Dimethylnitrosamine (DMNA) : Formed at levels up to 319.7 ppm in synthetic lecithin exposed to sodium nitrite (pH 5.6, 78°C) . Natural sources like soy lecithin produce lower yields (0.7–2.05 ppm) .

Thermal and Storage Stability

  • Degradation : During storage, 20–25% of lecithin hydrolyzes to free fatty acids and lysolecithin within four years at room temperature .

  • Stabilization : Blending with saturated fatty acids (e.g., Agri-Pure™ APG 55) reduces hydrolysis during drying (90–130°C) and maintains acetone-insoluble content >97% .

Mechanism of Action

Palmitoyl-Linoleoyl Phosphatidylcholine exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also act as a substrate for enzymes such as phospholipase A2, leading to the release of bioactive lipid mediators . The molecular targets and pathways involved include the modulation of membrane-bound receptors and ion channels .

Comparison with Similar Compounds

Table 1: Compositional and Functional Differences Among Lecithin Sources

Source Phospholipid Content (%) Key Fatty Acids Applications Stability Concerns
Soy 60–75 Linoleic, Oleic, Palmitic Drug delivery, food emulsifiers Degrades into acidic byproducts
Egg Yolk ≥95 Arachidonic, Docosahexaenoic (DHA) Neuroprotective supplements, cosmetics Oxidizes readily due to unsaturated fats
Sunflower 50–60 Oleic, Linoleic Hypoallergenic foods, skincare Higher temperature stability

Key Findings :

  • Egg yolk lecithin provides superior neurological benefits but faces oxidative challenges, requiring antioxidants for stabilization .
  • Sunflower lecithin is preferred in allergen-sensitive applications but has lower phospholipid content .

Key Findings :

  • Lecithin outperforms cetyltrimethylammonium bromide (CTAB) and polyethylene glycol (PEG) in producing biocompatible, uniform nHAp particles, critical for biomedical implants .
  • Unlike ionic surfactants (e.g., CTAB), lecithin’s zwitterionic nature prevents cytotoxicity and enhances suspendability in aqueous media .

Lecithin vs. Absorption Enhancers in Drug Delivery

Table 3: Efficacy and Toxicity in Mucosal Permeability Enhancement

Compound Permeability Enhancement (%) Mucosal Toxicity (Rank) Mechanism
Lecithin 25–30 Low (Rank 6/7) Membrane fluidity modulation
SDS 40–50 High (Rank 1/7) Disruption of tight junctions
Brij35 35–40 Moderate (Rank 3/7) Solubilization of lipid bilayers

Key Findings :

  • Lecithin offers a safer profile compared to sodium dodecyl sulfate (SDS) and Brij35, though with moderate enhancement efficacy .
  • Its low toxicity makes it preferable for nasal and oral delivery systems requiring repeated administration .

Lecithin vs. Lectins in Nutritional Science

Though phonetically similar, lectins (carbohydrate-binding proteins) and lecithin (phospholipid) differ fundamentally:

  • Lecithin enhances nutrient absorption and liver function, while lectins may interfere with intestinal permeability .
  • Lectins are heat-labile, whereas lecithin remains stable under processing conditions, retaining emulsifying properties .

Biological Activity

Lecithin is a complex mixture of phospholipids, primarily composed of phosphatidylcholine, phosphatidylethanolamine, and other phospholipid species. It is widely recognized for its diverse biological activities, particularly in lipid metabolism, cellular function, and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of lecithin, supported by data tables, case studies, and detailed research findings.

Chemical Composition and Sources

Lecithins can be derived from various sources, including soybeans, sunflowers, eggs, and marine organisms. The composition of lecithin varies significantly depending on its source:

SourceMain Phospholipid SpeciesNotable Properties
SoybeanPhosphatidylcholine (PC), PECommonly used in food and pharmaceutical applications
SunflowerHigher PC content compared to soybeanExhibits hepatoprotective and antioxidant properties
EggHigh in phosphatidylcholinesKnown for hypocholesterolemic effects
MarineOmega-3 fatty acidsPotential benefits for cardiovascular health

Lecithin exerts its biological effects through several mechanisms:

  • Cell Membrane Integrity : Lecithin plays a crucial role in maintaining the structure and function of cell membranes due to its amphiphilic nature. This property allows it to stabilize lipid droplets and enhance the fluidity of cell membranes.
  • Lipid Metabolism : Lecithin is involved in lipid transport and metabolism. It modulates lipoprotein metabolism by decreasing hepatic lipogenesis and blood cholesterol levels, which can be beneficial in preventing cardiometabolic diseases .
  • Surfactant Properties : In the lungs, lecithin is a key component of pulmonary surfactant, reducing surface tension and preventing alveolar collapse. Disaturated lecithin (primarily dipalmitoyl lecithin) is particularly effective for this purpose .
  • Antioxidant Activity : Lecithin has been shown to inhibit lipid peroxidation processes, which are critical in managing oxidative stress-related conditions such as diabetes mellitus .

Clinical Studies and Findings

Several studies have investigated the biological activities of lecithin:

  • Hepatoprotective Effects : A study on sunflower lecithin demonstrated significant lipid-lowering effects and hepatoprotective properties in animal models. This suggests its potential as a therapeutic agent for liver diseases .
  • Effects on Lipid Profiles : A case-control study assessed serum lecithin levels and their correlation with cholesterol acyltransferase activity. Results indicated that higher lecithin levels were associated with improved lipid profiles, suggesting a role in cardiovascular health .
  • Behavioral Studies : Research comparing soybean lecithin with plasmalogens revealed significant differences in anxiety-related behaviors in animal models. Lecithin administration resulted in altered behavior patterns that may indicate its influence on neurological functions .

Q & A

Q. How do lecithin’s effects on hypercholesterolemia vary across preclinical models?

  • Critical Analysis : Soy lecithin reduces LDL in cholesterol-fed rats but shows neutral effects in normolipidemic models . Confounders include:
  • Dose-response thresholds : Efficacy at 430 mg/kg/day in rats may not scale linearly to humans .
  • Baseline lipid status : Lecithin’s benefits are pronounced in dyslipidemic subjects due to enhanced biliary phospholipid secretion.

Methodological Resources

  • Experimental Design : CCD, RSM, and factorial designs for formulation optimization .
  • Analytical Tools : HPLC-ELSD for phospholipid quantification , DLS for liposome characterization .
  • Statistical Models : Repeated-measures ANOVA for longitudinal data , MLR for biomarker interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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